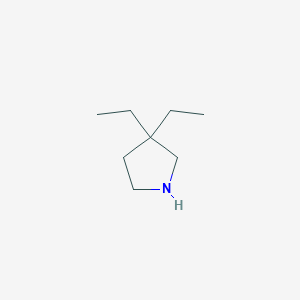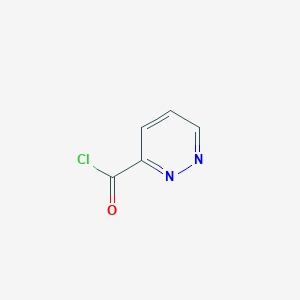
3-Pyridazinecarbonyl chloride
Overview
Description
3-Pyridazinecarbonyl chloride is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
3-Pyridazinecarbonyl chloride is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities
Biochemical Pathways
For instance, all components of vitamin B3, which include pyridazine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, this compound can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridazinecarbonyl chloride typically involves the chlorination of 3-pyridazinecarboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridazinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-pyridazinecarboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3-Pyridazinecarboxylic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3-Pyridazinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
3-Pyridazinecarboxylic Acid: The parent compound from which 3-pyridazinecarbonyl chloride is derived.
4-Pyridazinecarbonyl Chloride: A positional isomer with similar reactivity but different spatial arrangement.
3-Pyridazinecarboxamide: An amide derivative with different chemical properties and applications.
Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution and coupling reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
pyridazine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQSSQXPUBICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598650 | |
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-82-0 | |
| Record name | Pyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


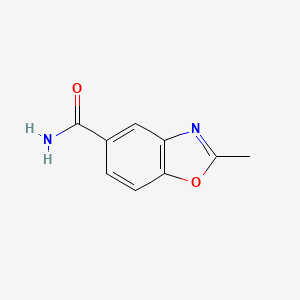

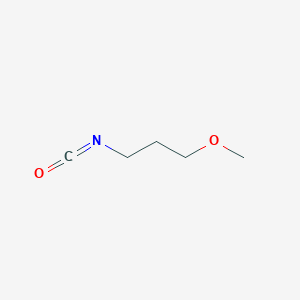

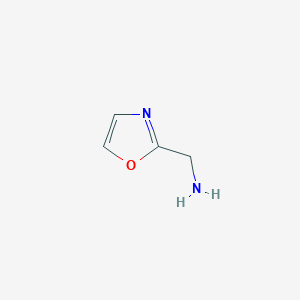

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
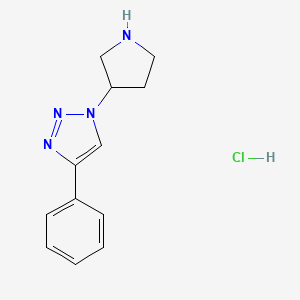
![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
